2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile
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Overview
Description
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile, also known as PPMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazole derivatives and has been shown to exhibit various biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Scientific Research Applications
Anti-Fibrosis Activity
The pyrimidine moiety in this compound has been employed in the design of privileged structures in medicinal chemistry. Researchers have synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their biological activities against immortalized rat hepatic stellate cells (HSC-T6). Among these derivatives, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) demonstrated potent anti-fibrotic activities. They effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .
Antimicrobial Properties
Pyrimidine derivatives, including this compound, have been reported to exhibit antimicrobial activity. While specific studies on this particular compound are limited, its pyrimidine core suggests potential in combating bacterial and fungal infections .
Antiviral Applications
Similar to antimicrobial properties, pyrimidine-based compounds often possess antiviral activity. Although direct evidence for this compound is scarce, its structural features warrant investigation in antiviral drug development .
Antitumor Potential
Pyrimidine derivatives have been explored as antitumor agents. While further research is needed, this compound’s pyrimidine scaffold could be relevant in cancer therapy. Investigating its effects on tumor cell lines may reveal valuable insights .
Drug Design and Medicinal Chemistry
The pyrimidine core is considered a privileged structure in medicinal chemistry. Researchers can use this compound as a starting point for designing novel heterocyclic compounds with diverse biological activities. Its scaffold may serve as a building block for drug discovery .
Chemical Biology and Pharmacology
Understanding the interactions of this compound with biological targets can provide valuable information for chemical biology and pharmacological studies. Investigating its mode of action, binding sites, and potential off-target effects can guide further research .
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives, which this compound is a part of, are considered privileged scaffolds in medicinal chemistry . They have been associated with a broad spectrum of biological activities .
Mode of Action
Pyrazole derivatives have been known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazoles are known to be involved in a wide range of biological activities, suggesting they may interact with multiple biochemical pathways .
Pharmacokinetics
Pyridine compounds, which this compound contains, are known to improve water solubility due to their poor basicity , which could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives have been associated with a variety of biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
2-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]propanedinitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N5/c19-10-14(11-20)9-16-13-23(17-6-2-1-3-7-17)22-18(16)15-5-4-8-21-12-15/h1-9,12-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCXZSCNCHZNAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)malononitrile |
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